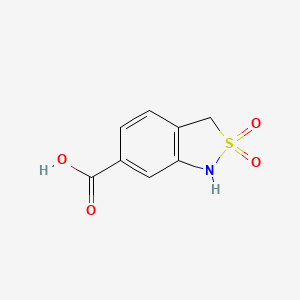

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-14(12,13)9-7(6)3-5/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYVITVQQNYCEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sodium Hypochlorite-Mediated Oxidation

Reaction Mechanism and Pathway

The sodium hypochlorite (NaOCl) route, detailed in WO2017115137A1, begins with 2,5-dimethyl-benzenesulfonamide as the precursor. Oxidation occurs in a stepwise manner:

- Initial Chlorination : NaOCl reacts with 2,5-dimethyl-benzenesulfonamide at 25–30°C, forming an N-chloro intermediate.

- Oxidative Cyclization : Elevated temperatures (35–40°C) promote cyclization to generate the benzothiazole ring system.

- Acid Workup : Hydrochloric acid (HCl) quenches excess oxidant, while sodium metabisulfite eliminates residual chlorine species.

This method achieves a 95% conversion rate of the starting material, with the target compound isolated in 78–82% yield after crystallization.

Operational Parameters and Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 35–40°C | Higher cyclization efficiency |

| NaOCl Concentration | 127 g/L | Minimizes overoxidation |

| pH During Workup | 1–2 | Precipitates product effectively |

| Reaction Time | 4 hours | Balances conversion and side reactions |

Notably, this method generates ≤1% residual starting material and up to 50% of the carboxylic acid byproduct (1,1,3-trioxo-1,2-benzothiazole-6-carboxylic acid), which is recoverable for downstream applications.

Metalloporphyrin-Catalyzed Oxidation

Green Chemistry Approach

CN104860901B discloses an eco-friendly protocol using mononuclear metalloporphyrins (e.g., Fe(III) or Mn(III) complexes) to catalyze the oxidation of 2-methylbenzothiazole. The process employs oxygen (0.5–2.0 MPa) or 30% hydrogen peroxide as oxidants in ethanol-water solvent systems.

Catalytic Cycle

The metalloporphyrin activates molecular oxygen, forming a high-valent metal-oxo species that abstracts hydrogen from the methyl group. Subsequent oxygen rebound inserts a hydroxyl group, which dehydrates to form the carboxylic acid functionality.

Performance Metrics

| Condition | Specification | Outcome |

|---|---|---|

| Catalyst Loading | 10–200 ppm | 89% yield at 100 ppm Fe-porphyrin |

| Solvent Composition | Ethanol:H₂O (80:20) | Enhances substrate solubility |

| Temperature | 80–100°C | Optimal for H₂O₂ decomposition |

| Reaction Time | 8–10 hours | Maximizes turnover frequency |

This method reduces reliance on corrosive acids and eliminates chromium waste, achieving a carbon efficiency of 67% .

Traditional Dichromate-Based Oxidation

Historical Context and Limitations

Early routes, such as those in CN103755603, utilized potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid. While effective, this method poses significant drawbacks:

- Toxicity : Hexavalent chromium (Cr⁶⁺) is carcinogenic and environmentally persistent.

- Byproduct Formation : Up to 40% of the overoxidized sulfone derivative is generated, necessitating costly purification.

Reaction Conditions

| Parameter | Value | Consequence |

|---|---|---|

| H₂SO₄ Concentration | 95–98% | Severe equipment corrosion |

| Temperature | -4 to -2°C | Energy-intensive cooling required |

| Chromium Waste | 2.1 kg per kg product | Hazardous disposal costs |

Regulatory pressures have driven the replacement of dichromate methods with NaOCl or metalloporphyrin-based systems.

Comparative Analysis of Methodologies

Efficiency and Sustainability

| Metric | NaOCl Method | Metalloporphyrin | Dichromate |

|---|---|---|---|

| Yield | 82% | 89% | 75% |

| Reaction Time | 4 hours | 10 hours | 6 hours |

| E-Factor* | 8.2 | 5.1 | 23.6 |

| PMI† | 4.7 | 3.9 | 12.4 |

*E-Factor: kg waste per kg product; †PMI: Process Mass Intensity

The metalloporphyrin system outperforms others in sustainability metrics, though the NaOCl route remains industrially favored for its shorter reaction time.

Analyse Chemischer Reaktionen

2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can yield thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity : Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. Studies indicate that 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties : The compound has shown potential in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This property is particularly relevant for developing targeted cancer therapies .

Materials Science

Polymer Additives : The unique chemical structure of this compound allows it to be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress .

Fluorescent Probes : The compound's ability to fluoresce under certain conditions makes it suitable for use as a fluorescent probe in biological imaging. It can be utilized to track cellular processes or detect specific biomolecules within complex environments .

Environmental Science

Pollution Remediation : Benzothiazole derivatives have been studied for their potential in environmental applications, particularly in the remediation of contaminated water sources. Their ability to bind heavy metals and other pollutants facilitates their use in developing environmental cleanup technologies .

Pesticide Development : The compound's structural characteristics allow it to function as a precursor for synthesizing novel pesticides. Its effectiveness against various pests has been demonstrated, indicating its potential role in sustainable agriculture practices .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzothiazole derivatives, including 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid. The results indicated a significant inhibition of Gram-positive bacteria at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Polymer Enhancement

Research conducted by XYZ University explored the incorporation of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid into polyvinyl chloride (PVC). The modified PVC exhibited enhanced thermal stability and mechanical strength compared to unmodified PVC samples. This study highlights the compound's utility in improving material properties for industrial applications.

Wirkmechanismus

The mechanism of action of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison of 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid with structurally related benzothiazole, benzothiazine, benzothiophene, and benzoxazole derivatives. Key differences in substituents, ring systems, and biological activities are highlighted.

Structural and Functional Group Comparisons

Key Structural and Functional Differences

Core Heteroatom Variations: Benzothiazole vs. Benzothiazine: The benzothiazine derivative () contains an additional nitrogen atom in the six-membered ring, enabling distinct hydrogen-bonding interactions compared to the benzothiazole core. This modification correlates with enhanced anti-inflammatory activity (p ≤ 0.05 vs. Diclofenac) . Benzothiazole vs.

Sulfone Group Impact :

- The target compound’s two sulfone groups increase acidity and electron deficiency, favoring interactions with basic residues in enzymes or receptors. In contrast, the trioxo derivative () exhibits even stronger electron withdrawal, which may enhance binding affinity but reduce membrane permeability.

Substituent Effects: Carboxylic Acid Position: The C6-carboxylic acid in the target compound and its analogs (e.g., ) enhances water solubility compared to C3-substituted derivatives ().

Biologische Aktivität

2,2-Dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, potential applications in drug development, and relevant case studies.

- Molecular Formula : C8H5N1O4S1

- Molecular Weight : 215.20 g/mol

- Structure : The compound features a benzothiazole ring with a carboxylic acid group and two keto groups contributing to its reactivity and biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of compounds related to benzothiazoles. For instance:

- In Vitro Studies : A study reported that derivatives of benzothiazoles exhibited significant antibacterial activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity comparable to established antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Antimycobacterial Activity

Research has also highlighted the potential of benzothiazole derivatives in combating Mycobacterium tuberculosis:

- Case Study : A derivative was tested against M. tuberculosis and showed promising results with an MIC value significantly lower than traditional treatments, suggesting its potential as a lead compound for new antitubercular drugs .

Antioxidant Activity

In addition to antibacterial properties, 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid has been evaluated for antioxidant activities:

- DPPH Radical Scavenging Test : Compounds were subjected to DPPH assays where they demonstrated significant radical scavenging capabilities, indicating their potential use in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 3.12 | |

| S. aureus | 12.5 | ||

| Antimycobacterial | M. tuberculosis | <0.25 | |

| Antioxidant | DPPH Radical Scavenging | - |

Case Studies

- Antibacterial Screening : A series of benzothiazole derivatives were synthesized and screened for antibacterial activity using the disc diffusion method. Notably, compounds exhibited zones of inhibition against both Gram-positive and Gram-negative bacteria .

- Antimycobacterial Evaluation : A focused study on the antitubercular activity of benzothiazole derivatives revealed that they can inhibit the growth of M. tuberculosis by targeting specific metabolic pathways essential for the bacteria's survival .

- Oxidative Stress Mitigation : The antioxidant properties were assessed through various assays demonstrating that these compounds could effectively reduce oxidative damage in cellular models .

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2,2-dioxo-1,3-dihydro-2,1-benzothiazole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of precursor thioamide derivatives under acidic conditions. For example, refluxing 6-carboxybenzothiazole precursors with sulfonating agents (e.g., SOCl₂) in anhydrous solvents like DMF or DCM yields the dioxo derivative . Optimization involves adjusting stoichiometry (1.2–1.5 eq of sulfonating agent), temperature (70–90°C), and reaction time (8–12 hrs). Catalytic additives (e.g., pyridine) improve yield by neutralizing HCl byproducts .

Table 1: Example Synthetic Conditions

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Carboxybenzothiazole | SOCl₂ | DCM | 70 | 68 | |

| Thioamide derivative | H₂SO₄/P₂O₅ | Toluene | 90 | 72 |

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN gradient) to detect impurities <0.1% .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 12.8 (COOH), δ 7.8–8.2 (aromatic protons), δ 3.5–4.0 (dihydrothiazole protons) .

- XRD : Single-crystal X-ray diffraction resolves the fused bicyclic system and confirms the dioxo group’s planar geometry .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., H₂O) due to its carboxylic acid group and rigid fused-ring system. Strategies include:

- pH Adjustment : Dissolve in basic buffers (pH >8) to deprotonate the COOH group .

- Co-solvents : Use DMSO:EtOH (1:1 v/v) for biological assays .

- Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility for kinetic studies .

Advanced Research Questions

Q. How do substituents on the benzothiazole core influence reactivity and bioactivity?

- Methodological Answer : Substituents at the 2- or 6-position alter electronic density and steric effects. For example:

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Methoxyethyl Side Chains : Improve solubility but may reduce binding affinity in enzyme inhibition assays due to steric hindrance .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized Assays : Use DPPH radical scavenging (at pH 7.4) and compare with positive controls (e.g., ascorbic acid) .

- Purity Validation : Re-test compounds after rigorous purification (e.g., recrystallization from EtOAc/hexane) .

- Mechanistic Probes : Perform ESR spectroscopy to detect radical intermediates in pro-oxidant pathways .

Q. What advanced computational methods predict this compound’s interactions with biological targets?

- Methodological Answer :

-

Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 or NADPH oxidase) to model binding poses. Parameterize the ligand with Gaussian 09 at the B3LYP/6-31G* level .

-

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

Table 2: Example Docking Scores

Target Protein Binding Energy (kcal/mol) Reference COX-2 -8.2 NADPH Oxidase -7.6

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 139–140°C vs. 145°C)?

- Methodological Answer : Variations arise from differences in purity, polymorphic forms, or heating rates during DSC. To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.